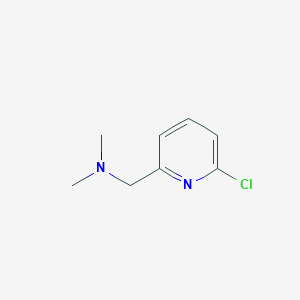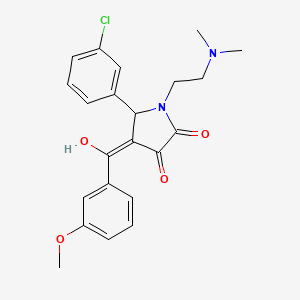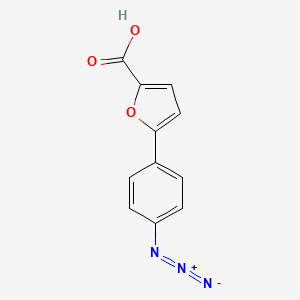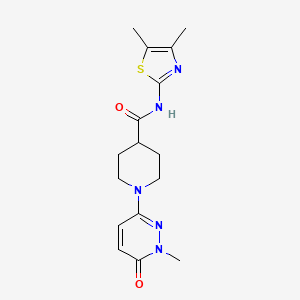
2-氯-6-二甲氨基甲基吡啶
描述
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a microwave-assisted synthesis of 2-anilinopyrimidines was performed by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives . Another study discussed synthetic approaches for pharmacologically active decorated six-membered diazines .科学研究应用
化学合成中的应用
化学反应和合成:2-氯-6-二甲氨基甲基吡啶在各种化学反应和复杂分子的合成中起着重要作用。一项研究详细介绍了2-氯-6-(三氯甲基)吡啶的制备过程,展示了该化合物在合成制药和农药产品中间体方面的作用。确定了反应的最佳条件,强调了该化合物在工业过程中的实用性 (Huang, 2009)。此外,还对涉及相关化合物的配合物的结构和磁性进行了表征,例如2-(二甲氨基甲基)-3-羟基吡啶,揭示了该化合物在形成结构复杂且功能显著的分子方面的潜力 (Yong‐Min et al., 2005)。
催化和配体行为:该化合物及其衍生物已被探索其催化性能和在金属配合物中作为配体的潜力。值得注意的是,使用该化合物的衍生物合成了包含双荧光和磁性探针的吡啶框架。这些在温和条件下制备的框架展示了该化合物在创造具有潜在应用于传感和成像的材料方面的多功能性 (Ziessel & Stroh, 2003)。
分子建模和药理学中的应用
分子建模:涉及到与2-氯-6-二甲氨基甲基吡啶结构相关的2-氨基吡啶和3-氨基吡啶的研究已经使用计算方法来理解自组装过程。这突显了该化合物在理论和计算化学中的相关性,为分子相互作用和行为提供了见解 (Boyd et al., 2004)。
药理学研究:在药理学背景下,该化合物的衍生物已被合成并评估其多功能性质,包括神经保护和酶抑制活性。这些研究展示了该化合物在药物开发中的潜力,特别是在应对神经退行性疾病和涉及胆碱能功能障碍的情况中 (Samadi et al., 2010)。
作用机制
安全和危害
Safety data sheets provide information about the potential hazards of a chemical, including its reactivity, health hazards, protective measures, and safety precautions. The safety data sheet for a similar compound, 2-Chloro-2-methylpropane, indicates that it is highly flammable and harmful if swallowed .
属性
IUPAC Name |
1-(6-chloropyridin-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11(2)6-7-4-3-5-8(9)10-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGXJMUBOQLVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)
![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)
![N-(3-bromophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2411551.png)

![3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411554.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411558.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411559.png)

![4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2411564.png)